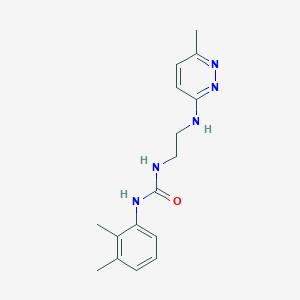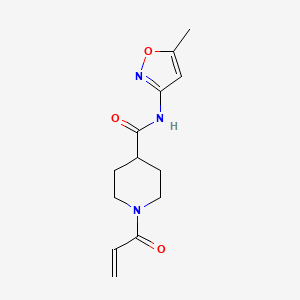![molecular formula C20H20N4O B2505697 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(1H-indol-1-yl)acetamide CAS No. 1795300-75-2](/img/structure/B2505697.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(1H-indol-1-yl)acetamide" is a complex molecule that appears to be related to various research areas, including opioid receptor agonism, antiallergic properties, and potential herbicide antidote activity. The structure of this compound suggests it contains both pyrrolopyridine and indole moieties, which are common in medicinal chemistry for their biological activities.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions were synthesized and evaluated as opioid kappa agonists . Another study reported the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which were prepared using indolization under Fischer conditions followed by the Japp-Klingemann method and subsequent decarboxylation . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, substituted N-(thieno[2,3-b]pyridine-3-yl)acetamides were confirmed by X-ray diffraction and 2D NMR techniques . These methods could be employed to analyze the molecular structure of "N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(1H-indol-1-yl)acetamide" to ensure its correct synthesis and to understand its conformational properties.
Chemical Reactions Analysis
The reactivity of similar compounds has been studied, such as the decomposition of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide in aqueous solution, which primarily undergoes C–O bond cleavage . Understanding the chemical reactions of the compound is crucial for predicting its stability and reactivity under physiological conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated to some extent. For example, the antiallergic activity of N-(pyridin-4-yl)-(indol-3-yl)acetamides was assessed, and one compound was found to be significantly more potent than a reference antihistamine . These properties, including solubility, stability, and potency, are important for the development of the compound as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
Biological Activities and Synthetic Applications
Synthesis and Biological Activity : Compounds with pyrrolo[2,3-b]pyridine and indole motifs have been explored for their pharmacological potentials, including antiallergic, neuroprotective, and antimicrobial activities. For instance, N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been synthesized and evaluated as novel antiallergic agents, demonstrating significant potency in inhibiting histamine release and interleukin production, suggesting potential applications in allergy treatment (Menciu et al., 1999).
Chemical Synthesis Techniques : Research into the synthesis of pyrrole and indole derivatives, which are structurally related to the compound of interest, has led to the development of novel synthetic methodologies. This includes the rearrangement of 4-amino-3-halo-pyridines to produce pyridin-4-yl α-substituted acetamide products, showcasing innovative approaches to constructing complex molecular structures (Getlik et al., 2013).
Natural Product Isolation : Studies on endophytic fungi have led to the isolation of new pyrrole and indole alkaloids, demonstrating the diversity of natural products and their potential as leads for drug development. For example, endophytic Fusarium incarnatum isolated from mangrove plants yielded novel compounds with structural similarities to the target molecule, highlighting the importance of natural products in discovering biologically active compounds (Li et al., 2008).
Propiedades
IUPAC Name |
2-indol-1-yl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-19(15-24-14-8-16-5-1-2-7-18(16)24)21-11-4-12-23-13-9-17-6-3-10-22-20(17)23/h1-3,5-10,13-14H,4,11-12,15H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJFERTWQKKKNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCCCN3C=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(1H-indol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2505614.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-imidazol-1-ylpropyl)-2-oxoacetamide](/img/structure/B2505615.png)
![2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2505618.png)


![N-[[1-(2-Chlorophenyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2505629.png)
![[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B2505630.png)


![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2505633.png)
![2-(4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethane-1-sulfonyl fluoride](/img/structure/B2505634.png)
![Octahydropyrido[2,1-c]morpholin-3-ylmethanamine](/img/structure/B2505635.png)
![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2505636.png)
![Tert-butyl 3-(methylsulfonimidoyl)-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2505637.png)